molecular formula C14H23NO5 B13033328 2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid

2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid

Cat. No.: B13033328
M. Wt: 285.34 g/mol
InChI Key: UIWNMWSQNCLNRC-UHFFFAOYSA-N
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Description

2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[331]nonan-9-yl]acetic acid is a complex organic compound that belongs to the class of bicyclic compounds It is characterized by its unique structure, which includes a bicyclo[331]nonane ring system, an oxacarbonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclo[3.3.1]nonane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the oxacarbonyl group: This step involves the protection of the hydroxyl group using 2-methylpropan-2-yl chloroformate under basic conditions.

    Formation of the acetic acid moiety: This can be accomplished through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxacarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid can be compared with other similar compounds, such as:

    2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.

    2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]butanoic acid: Similar structure but with a butanoic acid moiety instead of an acetic acid moiety.

The uniqueness of 2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[33

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-5-9-7-19-8-10(6-15)11(9)4-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)

InChI Key

UIWNMWSQNCLNRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2CC(=O)O

Origin of Product

United States

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